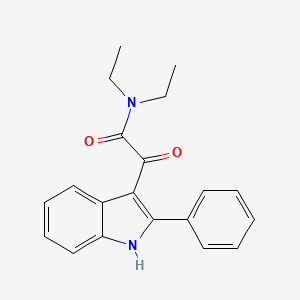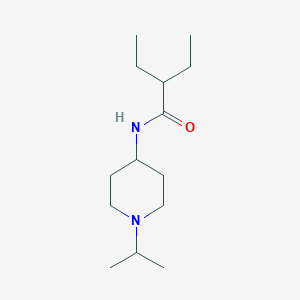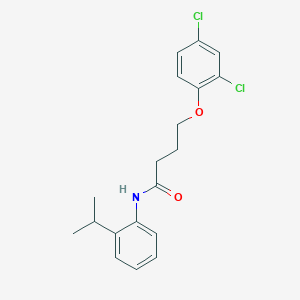![molecular formula C19H23NO2S B4978945 {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)
{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol, also known as BTCPM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a piperidine derivative that exhibits a unique molecular structure, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The exact mechanism of action of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol is not fully understood, but it is believed to act on various molecular targets within cells. One proposed mechanism involves the inhibition of enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. By inhibiting these enzymes, {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol may be able to induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol has a number of biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in the brain. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a role in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol is its unique molecular structure, which makes it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments. For example, its synthesis can be complex and time-consuming, and it may not be suitable for large-scale production. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further studies may be conducted to better understand its mechanism of action and identify new molecular targets for drug development.
Synthesemethoden
The synthesis of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods involves the reaction of 3-methyl-2-thiophene carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of reactions, including reduction and protection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields. One area of interest is its potential use as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Studies have shown that {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol exhibits potent anti-cancer activity, with the ability to induce apoptosis and inhibit tumor growth. It has also been found to have neuroprotective effects, with the ability to improve cognitive function and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15-8-11-23-17(15)18(22)20-10-5-9-19(13-20,14-21)12-16-6-3-2-4-7-16/h2-4,6-8,11,21H,5,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIZTQATVDESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)
![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
![N-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4978928.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4978944.png)
